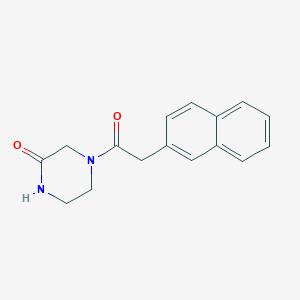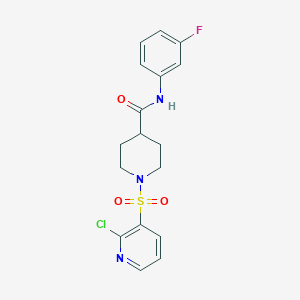
4-(2,4-Dimethylbenzoyl)piperazin-2-one
描述
4-(2,4-Dimethylbenzoyl)piperazin-2-one, also known as DMBP, is a chemical compound that has been widely used in scientific research for its various applications. It is a derivative of piperazine and benzoyl chloride, and its molecular formula is C14H18N2O2. DMBP is a white crystalline powder that is soluble in organic solvents and has a melting point of 163-165°C.
作用机制
The mechanism of action of 4-(2,4-Dimethylbenzoyl)piperazin-2-one as a fluorescent probe involves the coordination of metal ions to the carbonyl oxygen and nitrogen atoms of the piperazine ring. This results in a change in the fluorescence emission intensity and wavelength, which can be used to detect the presence of metal ions. In photodynamic therapy, 4-(2,4-Dimethylbenzoyl)piperazin-2-one acts as a photosensitizer by generating singlet oxygen upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
4-(2,4-Dimethylbenzoyl)piperazin-2-one has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo. It has been reported to have antioxidant and anti-inflammatory properties, and to inhibit the proliferation of cancer cells. 4-(2,4-Dimethylbenzoyl)piperazin-2-one has also been found to enhance the activity of certain enzymes such as catalase and superoxide dismutase.
实验室实验的优点和局限性
One of the main advantages of 4-(2,4-Dimethylbenzoyl)piperazin-2-one is its high selectivity and sensitivity for the detection of metal ions. It is also relatively easy to synthesize and has low toxicity. However, the fluorescence emission of 4-(2,4-Dimethylbenzoyl)piperazin-2-one can be affected by various factors such as pH, temperature, and solvent polarity, which can limit its applicability in certain experimental conditions.
未来方向
There are several future directions for the research and development of 4-(2,4-Dimethylbenzoyl)piperazin-2-one. One area of interest is the synthesis of novel 4-(2,4-Dimethylbenzoyl)piperazin-2-one derivatives with improved properties such as higher selectivity and sensitivity for metal ion detection, and enhanced photosensitizing activity for photodynamic therapy. Another direction is the exploration of the potential pharmacological applications of 4-(2,4-Dimethylbenzoyl)piperazin-2-one and its derivatives, particularly in the fields of cancer therapy and neuroprotection. Furthermore, the development of new analytical methods for the detection and quantification of 4-(2,4-Dimethylbenzoyl)piperazin-2-one in biological samples could facilitate its use in various biomedical applications.
科学研究应用
4-(2,4-Dimethylbenzoyl)piperazin-2-one has been extensively used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. In addition, 4-(2,4-Dimethylbenzoyl)piperazin-2-one has been employed as a scaffold for the synthesis of various bioactive compounds with potential pharmacological applications.
属性
IUPAC Name |
4-(2,4-dimethylbenzoyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-3-4-11(10(2)7-9)13(17)15-6-5-14-12(16)8-15/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHONKTANUFRGAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCNC(=O)C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethylbenzoyl)piperazin-2-one | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-methylbutoxy)-N-[2-(2-methylpropanoylamino)ethyl]benzamide](/img/structure/B7537516.png)
![4-[2-(2,4,6-Trimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537523.png)


![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)
![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)

![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,5-difluorobenzamide](/img/structure/B7537562.png)

![4-[2-(3-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537576.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7537582.png)


![4-chloro-N-[4-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B7537615.png)